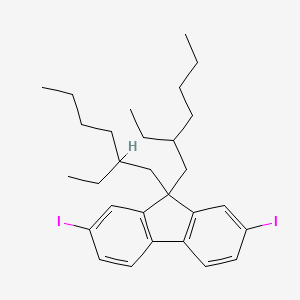
9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene
概要
説明
9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene: is a chemical compound belonging to the fluorene family It is characterized by the presence of two ethylhexyl groups at the 9-position and two iodine atoms at the 2 and 7 positions of the fluorene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is then alkylated at the 9-position using 2-ethylhexyl bromide in the presence of a strong base such as potassium tert-butoxide.
Iodination: The alkylated fluorene is then subjected to iodination at the 2 and 7 positions using iodine and a suitable oxidizing agent like iodic acid or potassium iodate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atoms in 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Major Products:
Substituted Fluorenes: Products from substitution reactions include various substituted fluorenes depending on the nucleophile used.
Biaryl Compounds:
科学的研究の応用
Chemistry:
Organic Electronics: 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene is used as a building block in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Fluorescent Probes: Derivatives of this compound are used as fluorescent probes for biological imaging and diagnostics.
Industry:
Materials Science: This compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene in its applications is primarily based on its ability to participate in π-conjugation and electron transfer processes. The presence of ethylhexyl groups enhances solubility and processability, while the iodine atoms facilitate further functionalization through substitution or coupling reactions. These properties make it a versatile building block in the synthesis of materials with desirable electronic and optical characteristics.
類似化合物との比較
- 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid
- Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]
Comparison:
- Structural Differences: While 9,9-Bis(2-ethylhexyl)-2,7-diiodofluorene contains iodine atoms, similar compounds like 9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl bisboronic acid contain boronic acid groups, which offer different reactivity and applications.
- Applications: The presence of iodine in this compound makes it more suitable for coupling reactions, whereas boronic acid derivatives are more commonly used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
特性
IUPAC Name |
9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40I2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFQJJIOFQOZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402252 | |
| Record name | 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-08-2 | |
| Record name | 9,9-bis(2-ethylhexyl)-2,7-diiodofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















